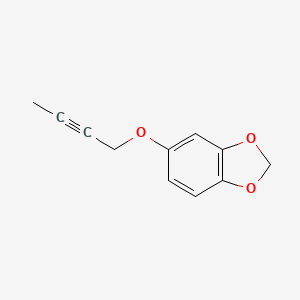

5-(2-Butynyloxy)-1,3-benzodioxole

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

5-but-2-ynoxy-1,3-benzodioxole |

InChI |

InChI=1S/C11H10O3/c1-2-3-6-12-9-4-5-10-11(7-9)14-8-13-10/h4-5,7H,6,8H2,1H3 |

InChI Key |

FOOBVPYRUHWMSP-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The 1,3-benzodioxole scaffold allows for versatile functionalization. Key analogues include:

- Isosafrole (5-(1-Propenyl)-1,3-benzodioxole): Features a 1-propenyl group. Known for its sweet, anise-like odor and role as a precursor in illicit drug synthesis .

- Safrole (5-(2-Propenyl)-1,3-benzodioxole): An allyl-substituted derivative, historically used in perfumery and as a flavoring agent, now restricted due to carcinogenicity .

- Piperonyl Chloride (5-(Chloromethyl)-1,3-benzodioxole) : Contains a reactive chloromethyl group, enabling further alkylation or nucleophilic substitution .

- 5-(2,2-Diethoxyethoxy)-1,3-benzodioxole : Ethoxy-based substituent, with higher molecular weight and polarity .

- 5-(Isocyanatomethyl)-1,3-benzodioxole : Includes an isocyanate group, useful in polymer chemistry .

Physicochemical Properties

Substituents significantly influence physical properties:

- Polarity : Ethers (e.g., diethoxyethoxy derivatives) increase hydrophilicity, while alkyl/alkenyl groups (e.g., propenyl) enhance lipophilicity .

- Reactivity : The butynyloxy group’s triple bond may confer higher reactivity in cycloaddition or hydrogenation compared to single-bonded substituents (e.g., ethoxy) . Chloromethyl (piperonyl chloride) and isocyanate groups are highly reactive in synthesis .

- Boiling Points : Ethoxy-substituted derivatives (e.g., 5-(2,2-Diethoxyethoxy)-1,3-benzodioxole) exhibit higher boiling points (~344.5°C) due to increased molecular weight .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Butynyloxy)-1,3-benzodioxole, and how can reaction conditions be optimized for yield?

Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, the butynyloxy group can be introduced via Williamson ether synthesis, where a propargyl bromide derivative reacts with a hydroxylated benzodioxole precursor under basic conditions (e.g., K₂CO₃ in acetone). Optimization steps include:

- Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions like alkyne dimerization .

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve solubility and regioselectivity in biphasic systems .

- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane mixtures) is critical for isolating the product from unreacted propargyl reagents or regioisomers .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

Answer:

- ¹H NMR : The butynyloxy group exhibits distinct signals:

- ¹³C NMR : The sp-hybridized carbons of the butynyl group resonate at ~δ 70–80 ppm, while the benzodioxole carbons appear at ~δ 100–150 ppm .

- IR : A strong absorption band at ~2100–2260 cm⁻¹ confirms the presence of the carbon-carbon triple bond .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic effects of the butynyloxy substituent in this compound, and how do they influence reactivity?

Answer:

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) can predict the electron-withdrawing/donating nature of the butynyloxy group. The triple bond’s electron-deficient sp-hybridized carbons polarize the benzodioxole ring, increasing electrophilic substitution susceptibility at the para position .

- Frontier Molecular Orbital (FMO) Analysis : The HOMO-LUMO gap correlates with reactivity. A smaller gap (e.g., due to conjugation between the alkyne and benzodioxole π-systems) may enhance charge-transfer interactions in catalytic processes .

Q. How does the steric and electronic profile of the butynyloxy group affect the compound’s interaction with biological targets, such as enzymes?

Answer:

- Steric Effects : The linear geometry of the butynyloxy group reduces steric hindrance compared to bulkier substituents (e.g., benzyloxy), enabling deeper binding into enzyme active sites (e.g., cytochrome P450 or monooxygenases) .

- Electronic Effects : The electron-deficient triple bond may act as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues (e.g., histidine or serine in hydrolases). Comparative studies with saturated analogs (e.g., butoxy derivatives) reveal reduced inhibitory activity, highlighting the critical role of the triple bond .

Q. What analytical strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) identify cell-type-specific toxicity thresholds .

- Metabolite Profiling : LC-MS/MS analysis detects oxidative metabolites (e.g., epoxides or diols) that may contribute to off-target effects .

- Structural Analog Comparison : Testing derivatives with modified substituents (e.g., replacing butynyloxy with propargyloxy or allyloxy groups) isolates electronic vs. steric contributions to activity discrepancies .

Q. How can reaction kinetics studies elucidate the stability of this compound under physiological conditions?

Answer:

- pH-Dependent Degradation : Hydrolysis rates are monitored via HPLC in buffers (pH 2–9) at 37°C. The compound shows instability in acidic conditions (t₁/₂ < 24 hours at pH 2) due to protonation of the triple bond, leading to hydration or polymerization .

- Oxidative Stability : Exposure to H₂O₂ or liver microsomes quantifies CYP450-mediated oxidation. GC-MS identifies primary degradation products (e.g., ketones or carboxylic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.